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The cluster of differentiation 47 (CD47) has emerged as a critical "don't eat me" signal

overexpressed on various cancer cells, enabling them to evade phagocytosis by the innate

immune system. Consequently, targeting the CD47-SIRPα axis has become a promising

strategy in cancer immunotherapy. This guide provides a comparative overview of two distinct

investigational agents designed to block this pathway: a monoclonal antibody and a SIRPα

fusion protein. While direct head-to-head clinical trial data is not yet available, this document

synthesizes existing clinical data to offer a comparative perspective on their mechanisms of

action, clinical efficacy, and safety profiles.

Mechanism of Action: Two Approaches to Blocking
the CD47-SIRPα Pathway
Both investigational compounds aim to disrupt the interaction between CD47 on cancer cells

and the signal-regulatory protein alpha (SIRPα) on macrophages, thereby promoting

phagocytosis of tumor cells.[1][2][3][4] However, they employ different molecular strategies to

achieve this.

Monoclonal Antibody (e.g., Magrolimab): This approach utilizes a humanized monoclonal

antibody that directly binds to the CD47 protein on the surface of cancer cells.[5] This binding
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physically obstructs the interaction between CD47 and SIRPα, effectively removing the "don't

eat me" signal and allowing macrophages to recognize and engulf the cancer cells.[3][4]

SIRPα Fusion Protein (e.g., Evorpacept): This strategy involves a high-affinity variant of the

SIRPα protein fused to an inactive Fc domain of a human antibody.[6][7] This fusion protein

acts as a "decoy receptor," binding to CD47 on cancer cells with high affinity.[2] By saturating

the CD47 binding sites, it prevents the endogenous SIRPα on macrophages from engaging

with CD47, thus enabling phagocytosis.[6]
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Figure 1. Mechanisms of Action

Clinical Data Summary
The following tables summarize key clinical trial data for a representative monoclonal antibody

(magrolimab) and a SIRPα fusion protein (evorpacept) in different cancer indications. It is
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important to note that these trials were not conducted head-to-head and involve different

patient populations and combination therapies, precluding direct comparison of efficacy.

Table 1: Clinical Trial Data for Magrolimab (Anti-CD47
Monoclonal Antibody)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4133342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Indication
Combination

Therapy

Key Efficacy

Results

Key Safety

Findings

ENHANCE

(Phase 3)

Higher-Risk

Myelodysplastic

Syndromes

(MDS)

Azacitidine

Did not show a

statistically

significant

improvement in

overall survival

(OS) or complete

remission (CR)

rates compared

to azacitidine

alone.[8][9] The

study was

discontinued due

to futility.

Increased risk of

death, primarily

from infection

and respiratory

failure.[9][10]

ENHANCE-2

(Phase 3)

TP53-mutant

Acute Myeloid

Leukemia (AML)

Azacitidine

Did not

demonstrate an

improvement in

overall survival

compared to the

control arm.[11]

The trial was

discontinued due

to futility.

Increased risk of

death.[9][10]

ENHANCE-3

(Phase 3)

Untreated AML

(unfit for

intensive chemo)

Venetoclax +

Azacitidine

Median OS was

10.7 months vs

14.1 months in

the placebo arm

(HR 1.178).[12]

[13] CR rate was

41.3% vs 46.0%.

[12][13] The trial

was stopped for

futility.

More fatal

adverse events

(19.0% vs

11.4%), mainly

grade 5

infections and

respiratory

events.[13]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.gilead.com/-/media/files/pdfs/other/magrolimab-trials-summary.pdf
https://www.cancernetwork.com/view/fda-places-full-clinical-hold-on-magrolimab-trials-in-aml-mds
https://www.cancernetwork.com/view/fda-places-full-clinical-hold-on-magrolimab-trials-in-aml-mds
https://www.targetedonc.com/view/fda-halts-clinical-studies-of-magrolimab-in-aml-mds
https://ashpublications.org/blood/article/146/5/527/546334/Magrolimab-and-the-tale-of-indigestible-AML
https://www.cancernetwork.com/view/fda-places-full-clinical-hold-on-magrolimab-trials-in-aml-mds
https://www.targetedonc.com/view/fda-halts-clinical-studies-of-magrolimab-in-aml-mds
https://ashpublications.org/blood/article/146/5/601/536723/The-ENHANCE-3-study-venetoclax-and-azacitidine
https://pubmed.ncbi.nlm.nih.gov/40233321/
https://ashpublications.org/blood/article/146/5/601/536723/The-ENHANCE-3-study-venetoclax-and-azacitidine
https://pubmed.ncbi.nlm.nih.gov/40233321/
https://pubmed.ncbi.nlm.nih.gov/40233321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4133342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: In February 2024, the FDA placed a full clinical hold on all studies of magrolimab in AML

and MDS.[9][10]

Table 2: Clinical Trial Data for Evorpacept (SIRPα Fusion
Protein)

Trial Indication
Combination

Therapy

Key Efficacy

Results

Key Safety

Findings

ASPEN-06

(Phase 2)

Advanced

HER2+

Gastric/GEJ

Cancer

Trastuzumab +

Ramucirumab +

Paclitaxel

ITT Population

(n=127): ORR of

40.3% vs 26.6%

in the control

arm.[14][15][16]

Median DOR of

15.7 months vs

7.6 months.[14]

[15]

The addition of

evorpacept was

well-tolerated

with a safety

profile consistent

with the control

arm.[14][16]

Investigator-

Sponsored

(Phase 2)

Untreated

Indolent B-cell

Non-Hodgkin

Lymphoma

(iNHL)

Rituximab +

Lenalidomide

(n=24):

Complete

Response (CR)

rate of 92%.[17]

[18] Overall

Response Rate

(ORR) of 100%.

[17][18] One-

year

Progression-Free

Survival (PFS) of

91%.[17][18]

The combination

was reported to

be well-tolerated.

[17][18]

Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical

findings. Below are summaries of the methodologies for the key trials cited.

Magrolimab: ENHANCE-3 Study Protocol
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Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

[12][19]

Patient Population: Adults with previously untreated AML who were ineligible for intensive

chemotherapy.[12]

Treatment Arms:

Experimental Arm: Magrolimab (1 mg/kg priming doses on days 1 and 4, escalating to 30

mg/kg maintenance doses every 2 weeks) + venetoclax (400 mg daily) + azacitidine (75

mg/m² on days 1-7).[12][13][19]

Control Arm: Placebo + venetoclax + azacitidine.[12][19]

Primary Endpoint: Overall Survival (OS).[12][13]

Key Secondary Endpoints: Complete Remission (CR) rate and safety.[12][13]
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ENHANCE-3 Trial Workflow
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Figure 2. ENHANCE-3 Trial Workflow

Evorpacept: ASPEN-06 Study Protocol
Study Design: A Phase 2/3, randomized, open-label (Phase 2) / blinded (Phase 3),

international, multi-center study.[20]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b4133342?utm_src=pdf-body-img
https://www.clinicaltrials.gov/study/NCT05002127
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b4133342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: Patients with advanced HER2-overexpressing gastric/GEJ

adenocarcinoma that has progressed on or after prior HER2-directed therapy.[20]

Treatment Arms (Phase 2):

Experimental Arm: Evorpacept (30 mg/kg Q2W IV) + trastuzumab + ramucirumab +

paclitaxel.[20][21]

Control Arm: Trastuzumab + ramucirumab + paclitaxel.[20][21]

Primary Endpoint (Phase 2): Overall Response Rate (ORR).[21]

Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),

and Overall Survival (OS).[21]
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ASPEN-06 Trial Workflow (Phase 2)

Patient Screening
(Advanced HER2+ Gastric/GEJ Cancer)

Randomization (1:1)

Arm A:
Evorpacept + Trastuzumab + Ramucirumab + Paclitaxel
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Control
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Primary Endpoint:
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Figure 3. ASPEN-06 Trial Workflow

Conclusion
Targeting the CD47-SIRPα "don't eat me" signal represents a promising avenue in cancer

immunotherapy. The two distinct approaches, monoclonal antibodies and SIRPα fusion

proteins, both aim to enhance anti-tumor immunity by promoting macrophage-mediated

phagocytosis. While the clinical development of the monoclonal antibody magrolimab has
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faced significant setbacks in hematologic malignancies, the SIRPα fusion protein evorpacept

has shown encouraging results in both solid tumors and hematologic cancers in combination

with other anti-cancer agents. Further investigation, including potential direct comparative

studies, will be necessary to fully elucidate the relative merits of these different strategies for

targeting the CD47 pathway in various oncology settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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